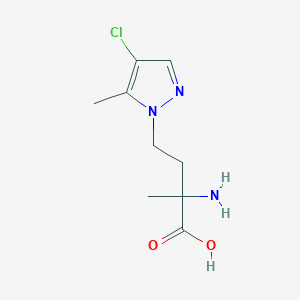

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves multi-step organic reactions. One possible route could be:

Formation of the pyrazole ring: Starting from a suitable precursor such as 4-chloro-3-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Substitution reactions: Introducing the amino and methyl groups through nucleophilic substitution or alkylation reactions.

Final assembly: Coupling the pyrazole derivative with a suitable butanoic acid precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

Catalysis: Using catalysts to improve reaction efficiency and yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

Agricultural Chemistry: As a potential herbicide or pesticide due to its bioactive pyrazole ring.

Material Science: As a building block for synthesizing novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid would depend on its specific application. For instance:

Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.

Agricultural Chemistry: It could disrupt metabolic pathways in target organisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the methyl group on the pyrazole ring.

2-Amino-4-(4-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the chlorine atom on the pyrazole ring.

Uniqueness

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C₈H₁₂ClN₅O₂

- Molecular Weight : 219.66 g/mol

- CAS Number : 1341749-98-1

The compound features a pyrazole ring, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and cervical cancers . The specific mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented in various studies. These compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound could possess similar properties. The action mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Enzyme Inhibition

Preliminary data suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes related to cancer metabolism or microbial resistance mechanisms, thereby enhancing its therapeutic efficacy .

Study on Anticancer Properties

A study published in PubMed explored the structure-activity relationships (SAR) of various pyrazole derivatives, including compounds structurally similar to this compound. The results indicated that modifications to the pyrazole ring significantly affected anticancer activity, highlighting the importance of structural optimization in drug design .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also be effective against similar pathogens .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoic acid |

InChI |

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15) |

InChI Key |

PCHVACZVJPLKSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCC(C)(C(=O)O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.